molecular formula C10H8N2O5 B13333865 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid

7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid

Cat. No.: B13333865
M. Wt: 236.18 g/mol
InChI Key: SRLNQIAKKPOYHF-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a hydroxyl group at the 7th position, a methyl group at the 2nd position, a nitro group at the 5th position, and a carboxylic acid group at the 3rd position on the indole ring. These functional groups confer unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylindole to introduce the nitro group at the 5th position. This is followed by a Friedel-Crafts acylation to introduce the carboxylic acid group at the 3rd position. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone.

    Reduction: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group at the 3rd position can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: 7-Keto-2-methyl-5-nitro-1H-indole-3-carboxylic acid.

    Reduction: 7-Hydroxy-2-methyl-5-amino-1H-indole-3-carboxylic acid.

    Substitution: 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylate esters or amides.

Scientific Research Applications

7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    5-Nitroindole: Lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and biological activities.

    2-Methylindole: Lacks the nitro, hydroxyl, and carboxylic acid groups, resulting in different reactivity and applications.

Uniqueness: 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is unique due to the combination of functional groups on the indole ring, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

7-hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c1-4-8(10(14)15)6-2-5(12(16)17)3-7(13)9(6)11-4/h2-3,11,13H,1H3,(H,14,15)

InChI Key

SRLNQIAKKPOYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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